molecular formula C20H22N2O4S B11421751 N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B11421751
M. Wt: 386.5 g/mol
InChI Key: LEUYAWAOCKRMDS-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazepine core, which is known for its diverse biological activities, and a dimethoxyphenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the benzothiazepine ring. The final step involves the acylation of the benzothiazepine with an appropriate acylating agent to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties for potential therapeutic uses.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism by which N-(2,4-DIMETHOXYPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazepine core can interact with various enzymes and receptors, potentially modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHOXYPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE: shares similarities with other benzothiazepine derivatives, such as diltiazem and clentiazem, which are known for their cardiovascular effects.

    Dimethoxyphenyl derivatives: Compounds like 2,4-dimethoxybenzaldehyde and 2,4-dimethoxyphenethylamine also share structural similarities.

Uniqueness

The unique combination of the benzothiazepine core and the dimethoxyphenyl group in N-(2,4-DIMETHOXYPHENYL)-2-(2-METHYL-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL)ACETAMIDE may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide

InChI

InChI=1S/C20H22N2O4S/c1-13-10-20(24)22(16-6-4-5-7-18(16)27-13)12-19(23)21-15-9-8-14(25-2)11-17(15)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,21,23)

InChI Key

LEUYAWAOCKRMDS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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